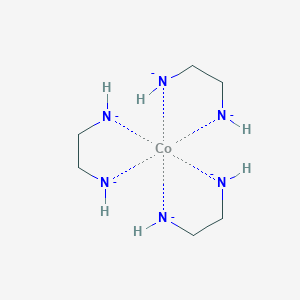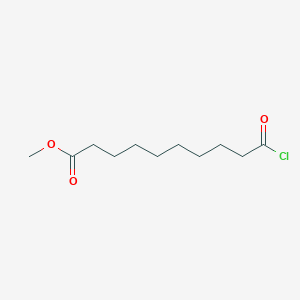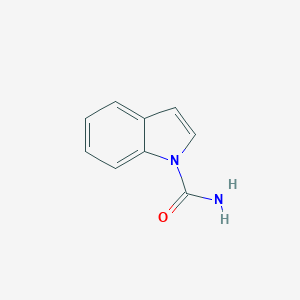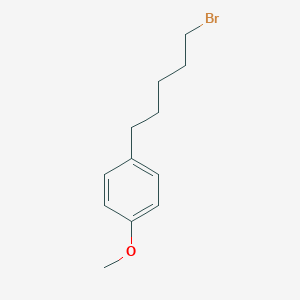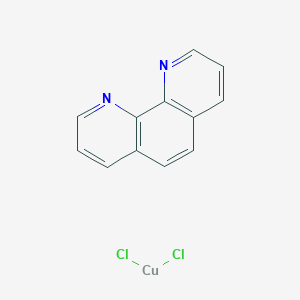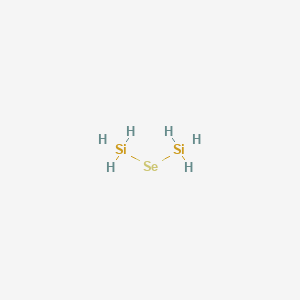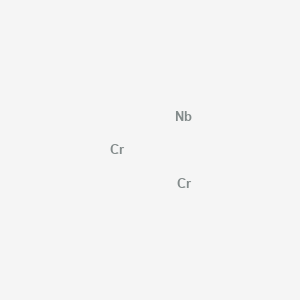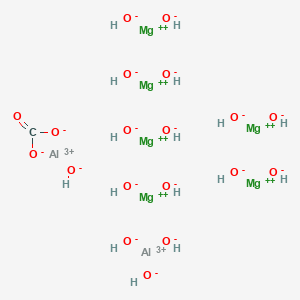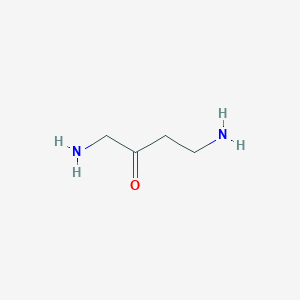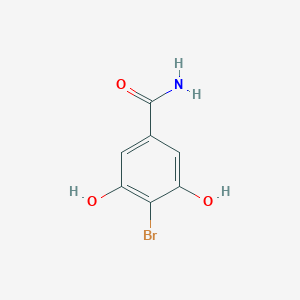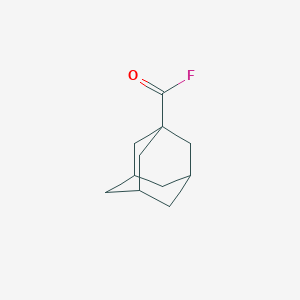
Adamantane-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane-1-carbonyl fluoride is a synthetic compound that belongs to the class of fluorinated carbonyl compounds. It is a highly reactive and versatile compound that finds numerous applications in scientific research.
Aplicaciones Científicas De Investigación
Adamantane-1-carbonyl fluoride has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it is used as a fluorinating agent in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of adamantane-1-carbonyl fluoride is based on its ability to act as a fluorinating agent. It reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to introduce a fluorine atom. This fluorine atom can alter the properties of the compound, including its reactivity, solubility, and biological activity.
Efectos Bioquímicos Y Fisiológicos
Adamantane-1-carbonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity can lead to changes in the structure and function of these molecules, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adamantane-1-carbonyl fluoride has several advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used in a variety of synthetic reactions. Additionally, its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care.
Direcciones Futuras
There are several future directions for research involving adamantane-1-carbonyl fluoride. One area of interest is the development of new synthetic methods for the preparation of fluorinated compounds. Additionally, the use of adamantane-1-carbonyl fluoride as a fluorinating agent in PET imaging is an area of active research. Finally, the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals is an area of interest, particularly in the development of compounds with improved biological activity and selectivity.
Conclusion:
In conclusion, adamantane-1-carbonyl fluoride is a highly reactive and versatile compound that finds numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds, and is also used as a building block for the synthesis of other compounds. Its ability to introduce a fluorine atom can alter the properties of the compound, making it useful for studying the effect of fluorine substitution on biological activity. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. There are several future directions for research involving adamantane-1-carbonyl fluoride, including the development of new synthetic methods and the use of adamantane-1-carbonyl fluoride in the development of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
Adamantane-1-carbonyl fluoride is synthesized through the reaction of adamantane with phosgene gas. The reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
Propiedades
Número CAS |
10405-61-5 |
|---|---|
Nombre del producto |
Adamantane-1-carbonyl fluoride |
Fórmula molecular |
C11H15FO |
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
adamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H15FO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 |
Clave InChI |
RGDWWJZTKRRCIM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)F |
Sinónimos |
Tricyclo[3.3.1.13,7]decane-1-carbonyl fluoride (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



